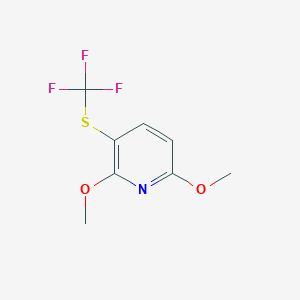
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions, and a trifluoromethylthio group at the 3 position.
Métodos De Preparación
The synthesis of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine typically involves multiple steps, starting from pyridine. The synthetic route generally includes substitution, oxidation, and reduction reactions under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, which can improve its ability to penetrate biological membranes. This property makes it a valuable scaffold in drug design, as it can influence the compound’s binding affinity and selectivity towards target proteins .
Comparación Con Compuestos Similares
2,6-Dimethoxy-3-((trifluoromethyl)thio)pyridine can be compared with other similar compounds, such as:
2,6-Dimethoxy-3-(trifluoromethyl)pyridine: This compound lacks the thio group, which can significantly alter its chemical properties and applications.
2,6-Dimethoxy-3-(chloromethyl)pyridine:
2,6-Dimethoxy-3-(methylthio)pyridine: The methylthio group provides different chemical characteristics compared to the trifluoromethylthio group
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct physicochemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C8H8F3NO2S |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2,6-dimethoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C8H8F3NO2S/c1-13-6-4-3-5(7(12-6)14-2)15-8(9,10)11/h3-4H,1-2H3 |
Clave InChI |
HQNITQDQBOYGBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


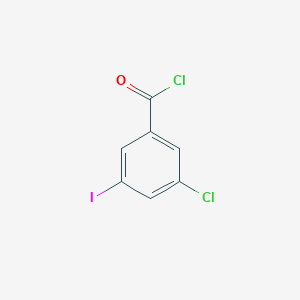

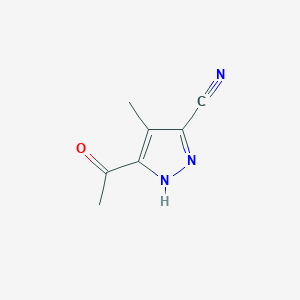

![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
![2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
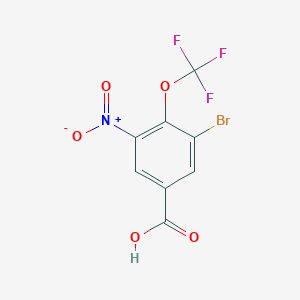
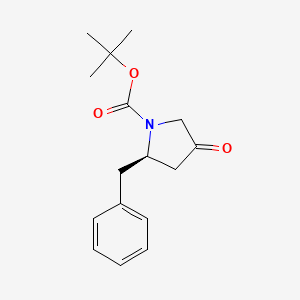

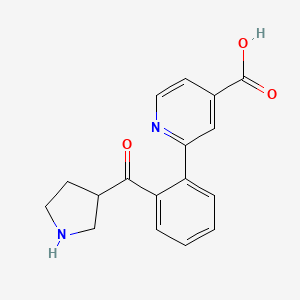

![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
